Ciloxan

Vue d'ensemble

Description

Ciloxan, also known as ciprofloxacin, is a fluoroquinolone antibiotic. It is used in the form of eye drops and eye ointment to treat infections of the eye, such as bacterial conjunctivitis. Ciprofloxacin eye drops are also used to treat corneal ulcers of the eye .

Synthesis Analysis

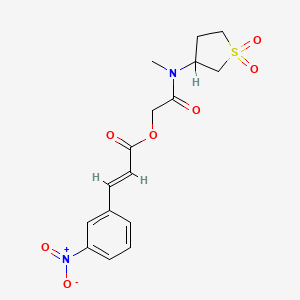

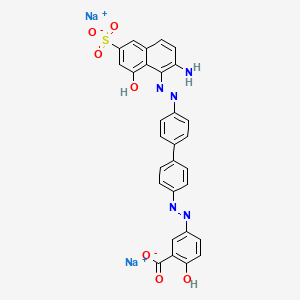

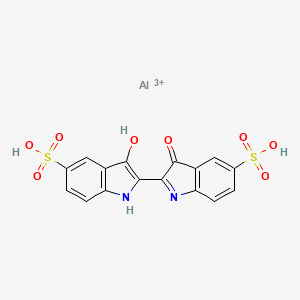

This compound is available as the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid. It is a faint to light yellow crystalline powder with a molecular weight of 385.8 .Molecular Structure Analysis

The empirical formula of this compound is C17H18FN3O3•HCl•H2O. It differs from other quinolones in that it has a fluorine atom at the 6-position, a piperazine moiety at the 7-position, and a cyclopropyl ring at the 1-position .Chemical Reactions Analysis

This compound is a synthetic, sterile, multiple dose, antimicrobial for topical ophthalmic use. It is available as the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid .Physical And Chemical Properties Analysis

This compound is a faint to light yellow crystalline powder with a molecular weight of 385.8. Its empirical formula is C17H18FN3O3•HCl•H2O .Applications De Recherche Scientifique

Traitement des infections oculaires

“Ciloxan” est couramment utilisé sous forme de solution ophtalmique pour traiter les infections bactériennes des yeux . C'est un antibactérien de la famille des fluoroquinolones, efficace contre un large spectre de pathogènes oculaires gram-positifs et gram-négatifs .

Agent antibactérien

“Chlorhydrate de ciprofloxacine monohydraté” est un puissant agent antibactérien actif contre la plupart des bactéries gram-positives et gram-négatives . Il est utilisé dans le traitement de diverses infections, y compris celles des voies urinaires, respiratoires et gastro-intestinales .

Formulation à libération prolongée

Des recherches ont été menées sur la formulation du “chlorhydrate de ciprofloxacine monohydraté” en comprimés à libération prolongée en utilisant divers polymères . Cela pourrait potentiellement améliorer l'efficacité du médicament en maintenant un niveau thérapeutique constant dans l'organisme sur une période prolongée.

Antibiotique en culture cellulaire

“Chlorhydrate de ciprofloxacine hydraté” est utilisé pour l'élimination des mycoplasmes en culture cellulaire . Ceci est crucial dans les milieux de recherche, car la contamination par les mycoplasmes peut affecter considérablement la précision et la fiabilité des résultats expérimentaux.

5. Étude de l'activité antimicrobienne et de la résistance “Chlorhydrate de ciprofloxacine hydraté” peut être utilisé pour étudier l'activité antimicrobienne et la résistance en laboratoire . Ceci est important pour comprendre les mécanismes de la résistance aux antibiotiques et pour développer des stratégies pour la combattre.

Nanoparticules antibactériennes

Des recherches ont été menées sur l'activité antibactérienne des nanoparticules d'oxyde de cérium, qui sont désignées sous le nom de “Ceprimax” dans certains contextes . Ces nanoparticules se sont avérées prometteuses pour éliminer efficacement l'antibiotique ciprofloxacine des solutions aqueuses .

Traitement des infections bactériennes

“Oftacilox” est un antimicrobien synthétique, stérile, à doses multiples, destiné à un usage topique . C'est un antibactérien de la famille des fluoroquinolones actif contre un large spectre de bactéries gram-positives et gram-négatives .

Étude de blocage

Une étude a été menée sur un flacon de “this compound” bloqué par des cristaux de ciprofloxacine . Cette étude a évalué les caractéristiques ultrastructurales des cristaux de ciprofloxacine, fournissant des informations précieuses sur les propriétés physiques du médicament .

Mécanisme D'action

Target of Action

Ciloxan, also known as Ciprofloxacin Hydrochloride Monohydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

Ciprofloxacin, the active component in this compound, interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the relaxation of supercoiled DNA . This interaction prevents the bacterial DNA from replicating, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacteria, effectively treating the infection.

Pharmacokinetics

This compound exhibits good bioavailability when administered orally. A 250mg oral dose of ciprofloxacin reaches an average maximum concentration of 0.94mg/L in 0.81 hours with an average area under the curve of 1.013L/h*kg . When applied topically as an ophthalmic solution, this compound is absorbed systemically, with plasma concentrations approaching steady state at the end of each day .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, this compound causes the death of the bacteria, effectively treating the infection . It is active against a broad spectrum of gram-positive and gram-negative ocular pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is enhanced in the presence of ocular inflammation or epithelial defects . Additionally, the bactericidal activity of this compound may be affected by the specific strain of bacteria, as some strains may exhibit resistance to fluoroquinolone antibiotics .

Safety and Hazards

Ciloxan may cause serious side effects. Severe burning, stinging, or irritation after using this medicine; or eye swelling, redness, severe discomfort, crusting or drainage may be signs of infection. Common side effects of this compound may include dry eyes or watery eyes; eye pain or discomfort; red or puffy eyelids; feeling like something is in your eye; blurred vision; or mild itching, redness, or other irritation .

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B1668999.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)

![2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B1669003.png)